molecular formula C15H19BO2S B13471245 4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane

Cat. No.: B13471245
M. Wt: 274.2 g/mol
InChI Key: KABRXKGRUHRFOB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 5-methylbenzo[b]thiophene with a boronic ester precursor under specific conditions. One common method involves the use of pinacolborane as the boronic ester precursor, which reacts with 5-methylbenzo[b]thiophene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds formed by coupling the boronic ester with aryl halides .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane involves its ability to act as a boronic ester reagent. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H19BO2S

Molecular Weight

274.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(5-methyl-1-benzothiophen-3-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO2S/c1-10-6-7-13-11(8-10)12(9-19-13)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3

InChI Key

KABRXKGRUHRFOB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC3=C2C=C(C=C3)C

Origin of Product

United States

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